molecular formula C9H8BrF3 B161587 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene CAS No. 1997-80-4

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No. B161587
CAS RN: 1997-80-4
M. Wt: 253.06 g/mol
InChI Key: AZLYAPKPZBXCGX-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” is also known as “3-(Trifluoromethyl)phenethyl bromide”. It has the empirical formula C9H8BrF3 and a molecular weight of 253.06 . This compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another position . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.486 and a density of 1.495 g/mL at 25 °C . It has a boiling point of 92-94 °C at 12 mmHg .

Scientific Research Applications

  • Fragrance Industry

    • Application : (2-Bromoethyl)benzene is used in the production of fragrances .
    • Method : The exact method of how (2-Bromoethyl)benzene is used in the production of fragrances is not specified in the source .
    • Results : The outcome of this process is the production of various fragrances .
  • Flame Retardants

    • Application : (2-Bromoethyl)benzene finds application as a flame retardant .
    • Method : The exact method of how (2-Bromoethyl)benzene is used as a flame retardant is not specified in the source .
    • Results : The outcome of this process is the production of materials with enhanced flame retardant properties .
  • Active Pharmaceutical Ingredients

    • Application : (2-Bromoethyl)benzene is used in the preparation of active pharmaceutical ingredients .
    • Method : The exact method of how (2-Bromoethyl)benzene is used to prepare active pharmaceutical ingredients is not specified in the source .
    • Results : The outcome of this process is the production of various active pharmaceutical ingredients .
  • Solvent

    • Application : (2-Bromoethyl)benzene can be used as a solvent due to its miscibility with ether and benzene .
    • Method : The exact method of how (2-Bromoethyl)benzene is used as a solvent is not specified in the source .
    • Results : The outcome of this process is the production of solutions with various substances .
  • Chemical Synthesis

    • Application : (2-Bromoethyl)benzene is used in various chemical synthesis processes .
    • Method : The exact method of how (2-Bromoethyl)benzene is used in chemical synthesis is not specified in the source .
    • Results : The outcome of this process is the production of various chemical compounds .
  • Research Use

    • Application : (2-Bromoethyl)benzene is used in research for the development of new compounds and materials .
    • Method : The exact method of how (2-Bromoethyl)benzene is used in research is not specified in the source .
    • Results : The outcome of this process is the advancement of scientific knowledge and the development of new compounds and materials .

Safety And Hazards

“1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

1-(2-bromoethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYAPKPZBXCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344113
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

CAS RN

1997-80-4
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Elgendy, K Griffett, L Hegazy, P Di Fruscia… - Bioorganic …, 2022 - Elsevier
Liver X Receptors (LXRs) are members of the nuclear receptor family, and they play significant role in lipid and cholesterol metabolism. Moreover, they are key regulators of several …
Number of citations: 1 www.sciencedirect.com

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